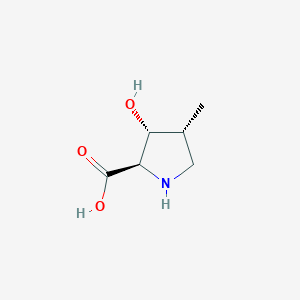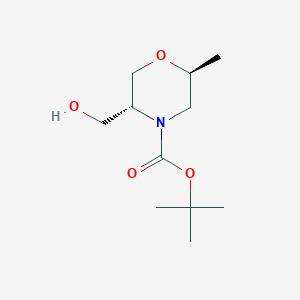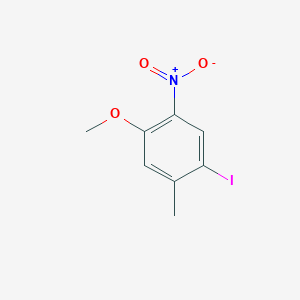
4-Iodo-5-methyl-2-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methyl-2-nitroanisole is an organic compound with the molecular formula C8H8INO3 It is a derivative of anisole, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroanisole typically involves multiple steps, starting from a suitable anisole derivative. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the nitro and iodine groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anisoles: From nucleophilic substitution reactions.
Scientific Research Applications
4-Iodo-5-methyl-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methyl-2-nitroanisole depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
4-Methyl-2-nitroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitroanisole: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.
4-Bromo-2-nitroanisole:
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
1-iodo-4-methoxy-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
WVWRJIKYEZCPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


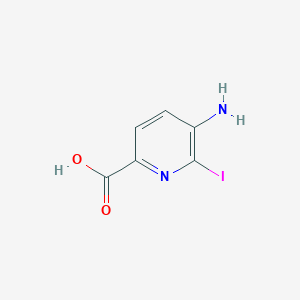

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
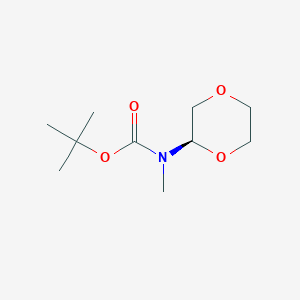
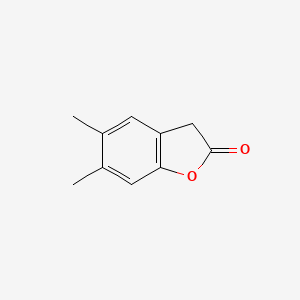
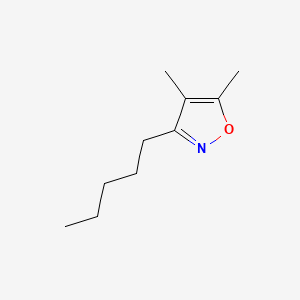
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
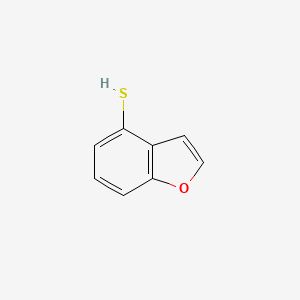
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
